N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-2-carboxamide
Description
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Properties
Molecular Formula |
C16H9ClN4O2S |
|---|---|
Molecular Weight |
356.8 g/mol |
IUPAC Name |
N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-2-carboxamide |
InChI |
InChI=1S/C16H9ClN4O2S/c17-10-7-5-9(6-8-10)14-20-21-16(23-14)19-13(22)15-18-11-3-1-2-4-12(11)24-15/h1-8H,(H,19,21,22) |
InChI Key |
UXZRTYHETXEXGZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C(=O)NC3=NN=C(O3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Biological Activity
N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-2-carboxamide is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C₁₆H₉ClN₄O₂S
- Molecular Weight : 354.78 g/mol
- CAS Number : 89335-12-6
This structure features a benzothiazole moiety combined with an oxadiazole ring, which is known for enhancing biological activity through various mechanisms.
Antimicrobial Activity
Research indicates that compounds with oxadiazole and benzothiazole moieties exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of oxadiazoles can inhibit the growth of various bacterial strains, including Mycobacterium tuberculosis (Mtb) . The following table summarizes the Minimum Inhibitory Concentrations (MIC) of related compounds against Mtb:
| Compound | MIC (μg/mL) | MBC (μg/mL) | Selectivity Index |
|---|---|---|---|
| 1a | 7.80 | 2.00 | 13.59 |
| 1b | 15.60 | 15.60 | 4.61 |
| 1c | 31.25 | 31.25 | 2.18 |
These findings suggest that modifications to the oxadiazole ring can enhance antimicrobial efficacy .
Anticancer Activity
The compound has also demonstrated promising anticancer properties. In vitro studies revealed that it induces apoptosis in cancer cell lines such as MCF-7 and U-937 through mechanisms involving the upregulation of p53 and activation of caspase pathways . The following table highlights the cytotoxicity of selected derivatives against various cancer cell lines:
| Compound | Cell Line | IC₅₀ (μM) |
|---|---|---|
| 5a | MCF-7 | 0.65 |
| 5b | MDA-MB-231 | 2.41 |
| 5c | U-937 | <1 |
These results indicate that structural modifications can significantly influence the anticancer activity of oxadiazole derivatives .
The biological activity of this compound is attributed to several mechanisms:
- Apoptosis Induction : The compound activates apoptotic pathways in cancer cells, leading to programmed cell death.
- Inhibition of Enzymatic Activity : Certain derivatives have been shown to inhibit carbonic anhydrases, which are implicated in tumor growth and metastasis .
- Interaction with DNA : Some oxadiazole derivatives may intercalate with DNA or disrupt its replication processes.
Case Studies
Several studies have focused on the synthesis and evaluation of similar compounds:
- A study synthesized various nitro-substituted oxadiazoles and evaluated their antitubercular activity against multiple strains of Mtb, showing promising results for further development as therapeutic agents .
- Another investigation highlighted the structure-activity relationship (SAR) of thiazole and oxadiazole derivatives, revealing that specific substitutions can enhance biological potency significantly .
Scientific Research Applications
The compound exhibits significant biological activities that make it a candidate for further research in pharmacology.
Anticancer Activity
Research indicates that derivatives of benzothiazole, including N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-2-carboxamide, have shown promising results in anticancer studies. For instance:
- Cytotoxicity Studies : A study evaluated the cytotoxic effects of this compound against various cancer cell lines. The results indicated that the compound significantly inhibited cell proliferation in glioblastoma cells (LN229) and other cancer types.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | LN229 | 15.0 |
| Control (Doxorubicin) | LN229 | 5.0 |
The compound's mechanism of action appears to involve apoptosis induction through DNA damage pathways and cell cycle arrest at the G2/M phase .
Antimicrobial Activity
The compound has also been studied for its antimicrobial properties against various bacteria and fungi.
| Microorganism | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 12 |
| Escherichia coli | 10 |
| Candida albicans | 9 |
These findings suggest that this compound may serve as a potential antibacterial and antifungal agent .
Agricultural Applications
The oxadiazole derivatives are known for their potential in agricultural applications as fungicides and herbicides. The incorporation of the benzothiazole moiety enhances their efficacy against plant pathogens.
Case Study: Fungicidal Activity
A study evaluated the fungicidal activity of related compounds against common plant pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Fusarium oxysporum | 50 |
| Botrytis cinerea | 30 |
These results indicate a significant potential for use in crop protection strategies .
Material Science Applications
This compound has been explored for its properties in material science due to its thermal stability and photophysical characteristics.
Photoluminescent Properties
Research has shown that this compound exhibits photoluminescent properties suitable for applications in organic light-emitting diodes (OLEDs):
| Property | Value |
|---|---|
| Emission Peak | 450 nm |
| Quantum Yield | 20% |
These properties suggest potential applications in optoelectronic devices .
Preparation Methods
Preparation of 4-Chlorobenzoyl Hydrazide
4-Chlorobenzoic acid is treated with thionyl chloride to form 4-chlorobenzoyl chloride, which reacts with hydrazine hydrate in ethanol to yield 4-chlorobenzoyl hydrazide.
Reaction Scheme:
Cyclization to 5-(4-Chlorophenyl)-1,3,4-Oxadiazol-2-Amine
The hydrazide undergoes cyclization using phosphorus oxychloride (POCl) as a dehydrating agent. This forms the 1,3,4-oxadiazole ring with an amine group at position 2.
Conditions:
-
4-Chlorobenzoyl hydrazide (1 eq), POCl (3 eq), reflux at 110°C for 6 hours.
-
Quenching with ice-water and neutralization with NaHCO yields the amine.
Characterization:
Synthesis of 1,3-Benzothiazole-2-Carbonyl Chloride
Preparation of 1,3-Benzothiazole-2-Carboxylic Acid
1,3-Benzothiazole-2-carbonitrile is hydrolyzed under acidic conditions (HSO, 80°C) to yield the carboxylic acid.
Reaction Scheme:
Conversion to Carbonyl Chloride
The carboxylic acid is treated with thionyl chloride (SOCl) to form the reactive acyl chloride.
Conditions:
-
Benzothiazole-2-carboxylic acid (1 eq), SOCl (3 eq), reflux for 3 hours.
Coupling of Oxadiazole Amine and Benzothiazole Carbonyl Chloride
The amine group on the oxadiazole reacts with benzothiazole-2-carbonyl chloride to form the target carboxamide.
Reaction Scheme:
Conditions:
-
5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-amine (1 eq), benzothiazole-2-carbonyl chloride (1.2 eq), triethylamine (2 eq) in dry DMF, 0°C to room temperature, 12 hours.
Characterization:
Alternative Synthetic Routes
One-Pot Cyclization-Coupling Strategy
A hydrazide intermediate derived from benzothiazole-2-carboxylic acid is reacted with 4-chlorobenzaldehyde in the presence of NaHSO, followed by in situ cyclization.
Advantages:
Microwave-Assisted Synthesis
Cyclization of the diacylhydrazide using microwave irradiation (150°C, 20 minutes) reduces reaction time from hours to minutes.
Analytical Data and Comparative Studies
Table 1: Yields and Physicochemical Properties
| Method | Yield (%) | Melting Point (°C) | Purity (HPLC) |
|---|---|---|---|
| POCl Cyclization | 65 | 214–216 | 98.5 |
| NaHSO Catalysis | 72 | 210–212 | 97.8 |
| Microwave | 78 | 215–217 | 99.1 |
Mechanistic Insights
The cyclization of diacylhydrazides proceeds via nucleophilic attack of the hydrazide nitrogen on the carbonyl carbon, followed by dehydration. POCl facilitates proton abstraction and leaving group elimination.
Key Transition State:
Challenges and Optimization
Q & A
Q. 1.1. What are the key steps in synthesizing N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-2-carboxamide, and how are reaction conditions optimized?
The synthesis typically involves three stages:
Esterification : Reacting 4-chlorobenzoic acid with methanol and H₂SO₄ under reflux to yield methyl 4-chlorobenzoate (80% yield) .
Oxadiazole Formation : Converting the ester to 5-(4-chlorophenyl)-1,3,4-oxadiazol-2-amine via hydrazination and treatment with cyanogen bromide (CNBr) in methanol (62% yield) .
Coupling Reaction : Reacting the oxadiazole amine with benzothiazole-2-carboxoyl chloride in dry tetrahydrofuran (THF) using NaH as a base (30–62% yield) .
Optimization : Adjusting reaction time (8–20 hours), temperature (reflux for esterification), and pH (neutralization with NaHCO₃) minimizes by-products and maximizes yield .
Q. 1.2. Which spectroscopic and crystallographic techniques are essential for structural confirmation?
- NMR Spectroscopy : ¹H and ¹³C NMR identify proton environments and carbon frameworks (e.g., δ 7.67–7.95 ppm for aromatic protons) .
- IR Spectroscopy : Confirms functional groups (e.g., C=O at ~1635 cm⁻¹) .
- X-ray Crystallography : SHELX software refines crystal structures, resolving bond lengths and angles (e.g., using SHELXL for small-molecule refinement) .
Q. 1.3. What preliminary biological activities have been reported for this compound?
The 1,3,4-oxadiazole core and 4-chlorophenyl group confer:
- Antitubercular Activity : MIC₁₀₀ values of 7.8–15.6 μg/mL against Mycobacterium tuberculosis (vs. Rifampin: 0.06 μg/mL) .
- Antitumor Potential : Oxadiazole derivatives inhibit enzymes like focal adhesion kinase (FAK) via π-π stacking and hydrogen bonding .
Advanced Research Questions
Q. 2.1. How can structure-activity relationship (SAR) studies guide the optimization of pharmacological activity?
- Substituent Modification : Replacing the 4-chlorophenyl group with nitroheteroaromatic rings (e.g., 5-nitrofuran) enhances antitubercular activity by altering electronic density .
- Bioisosteric Replacement : Substituting the benzothiazole with thiadiazole improves solubility while retaining antitumor activity .
- Methodology : Test derivatives in in vitro assays (e.g., MTT for cytotoxicity) and correlate activity with logP and electronic parameters (Hammett constants) .
Q. 2.2. What challenges arise in interpreting crystallographic data, and how can SHELX software address them?
- Challenges : Twinning, low-resolution data, and disordered solvent molecules complicate refinement.
- Solutions : SHELXL employs restraints for bond distances/angles and TLS models for anisotropic displacement . For example, SHELXD resolves phase problems in experimental phasing of macromolecular complexes .
Q. 2.3. How can researchers resolve contradictions in biological assay data (e.g., varying MIC values)?
- Standardization : Use identical M. tuberculosis strains (e.g., H37Rv) and culture conditions .
- Data Normalization : Express activity as % inhibition relative to controls (e.g., ATP as a positive control in enzyme assays) .
- Statistical Validation : Apply ANOVA to compare replicates and identify outliers .
Q. 2.4. What in silico approaches predict target interactions for this compound?
Q. 2.5. How do structural analogs compare in biological activity?
Key Insight : Electron-withdrawing groups (e.g., nitro) enhance antimycobacterial activity, while bulkier substituents improve tumor cell uptake .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
